molecular formula C14H9BrN2O2 B12529190 2-(3-Bromophenyl)-3-hydroxy-1,8-naphthyridin-4(1H)-one CAS No. 652973-89-2

2-(3-Bromophenyl)-3-hydroxy-1,8-naphthyridin-4(1H)-one

Cat. No.: B12529190
CAS No.: 652973-89-2
M. Wt: 317.14 g/mol
InChI Key: PGSORVCHQAEZBI-UHFFFAOYSA-N
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Description

2-(3-Bromophenyl)-3-hydroxy-1,8-naphthyridin-4(1H)-one is a chemical compound that belongs to the class of naphthyridines. This compound is characterized by the presence of a bromophenyl group attached to a naphthyridine core, which also contains a hydroxyl group. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromophenyl)-3-hydroxy-1,8-naphthyridin-4(1H)-one typically involves the reaction of 3-bromophenyl derivatives with naphthyridine precursors under specific conditions. One common method includes the use of bromination reactions followed by cyclization to form the naphthyridine ring. The reaction conditions often require the use of catalysts and specific solvents to achieve the desired product with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination and cyclization processes. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the optimization of reaction parameters such as temperature, pressure, and reaction time is crucial for achieving consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromophenyl)-3-hydroxy-1,8-naphthyridin-4(1H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted naphthyridines, which can have different functional groups attached to the naphthyridine core. These products can be further utilized in various applications depending on their chemical properties .

Scientific Research Applications

2-(3-Bromophenyl)-3-hydroxy-1,8-naphthyridin-4(1H)-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3-Bromophenyl)-3-hydroxy-1,8-naphthyridin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-Phenyl-3-hydroxy-1,8-naphthyridin-4(1H)-one
  • 2-(4-Bromophenyl)-3-hydroxy-1,8-naphthyridin-4(1H)-one
  • 2-(3-Chlorophenyl)-3-hydroxy-1,8-naphthyridin-4(1H)-one

Uniqueness

2-(3-Bromophenyl)-3-hydroxy-1,8-naphthyridin-4(1H)-one is unique due to the presence of the bromophenyl group, which imparts specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

652973-89-2

Molecular Formula

C14H9BrN2O2

Molecular Weight

317.14 g/mol

IUPAC Name

2-(3-bromophenyl)-3-hydroxy-1H-1,8-naphthyridin-4-one

InChI

InChI=1S/C14H9BrN2O2/c15-9-4-1-3-8(7-9)11-13(19)12(18)10-5-2-6-16-14(10)17-11/h1-7,19H,(H,16,17,18)

InChI Key

PGSORVCHQAEZBI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Br)C2=C(C(=O)C3=C(N2)N=CC=C3)O

Origin of Product

United States

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